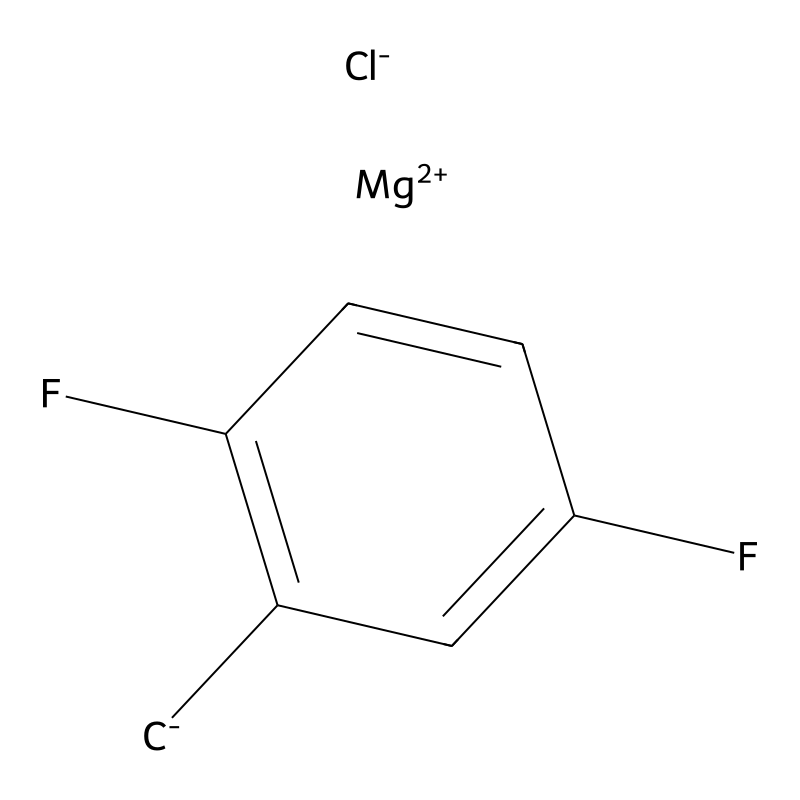

2,5-Difluorobenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Nucleophilic Aromatic Substitution (S_NAr)

,5-DifluoroBMgCl possesses a nucleophilic aryl group (2,5-difluorophenyl) bound to a magnesium atom. This structure makes it a potential nucleophile in S_NAr reactions. S_NAr reactions are useful for introducing functional groups onto aromatic rings. Research on related aryl Grignard reagents provides a foundation for exploring 2,5-DifluoroBMgCl in this area.

Carbenoid Reactions

Under specific conditions, 2,5-DifluoroBMgCl might be used to generate a difluorobenzylidene carbene intermediate. Carbenes are highly reactive species known for their ability to insert themselves into C-H bonds. Research on related difluoromethyl and difluorophenyl carbenes can inform the exploration of 2,5-DifluoroBMgCl as a carbene precursor.

Medicinal Chemistry:

The presence of the difluorine group can potentially influence the biological properties of molecules it is incorporated into. Research on the impact of fluorine substitution on drug activity provides a basis for investigating if 2,5-DifluoroBMgCl can be a useful building block for the synthesis of novel bioactive molecules.

2,5-Difluorobenzylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent. It has a molecular formula of and is notable for its reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is sensitive to moisture and air, necessitating its handling under inert conditions, typically in anhydrous solvents such as diethyl ether or tetrahydrofuran.

- Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

- Substitution Reactions: The compound can replace halides in organic molecules, facilitating the introduction of new functional groups.

- Coupling Reactions: It can form carbon-carbon bonds with other organic halides, effectively extending carbon chains .

The general reaction mechanism involves the nucleophilic attack of the Grignard reagent on electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds .

The synthesis of 2,5-difluorobenzylmagnesium chloride typically involves the reaction of 2,5-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is usually performed under an inert atmosphere to prevent moisture interference. Key steps include:

- Preparation: Magnesium powder is added to a solution of 2,5-difluorobenzyl chloride in anhydrous ether or tetrahydrofuran.

- Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures under nitrogen or argon atmosphere.

- Completion: The mixture is stirred until the formation of the Grignard reagent is confirmed .

2,5-Difluorobenzylmagnesium chloride finds applications primarily in organic synthesis. Its ability to form carbon-carbon bonds makes it valuable for:

- Synthesis of Pharmaceuticals: It can be used to create complex drug molecules through various organic transformations.

- Material Science: This compound may also be relevant in developing new materials with unique properties due to its fluorinated structure.

Interaction studies involving 2,5-difluorobenzylmagnesium chloride focus on its reactivity with various electrophiles and stability under different conditions. Research indicates that Grignard reagents like this compound react vigorously with water and carbon dioxide, leading to decomposition. Therefore, maintaining anhydrous conditions during reactions is critical.

Several compounds share structural and functional similarities with 2,5-difluorobenzylmagnesium chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Differences |

|---|---|---|

| Benzylmagnesium chloride | Lacks fluorine substituents; more stable | |

| 3-Fluorobenzylmagnesium chloride | Contains only one fluorine; different reactivity | |

| 4-Difluorobenzylmagnesium chloride | Different position of fluorines; unique properties | |

| 2-Bromobenzylmagnesium chloride | Different halogen; may exhibit different reactivity |

The presence of fluorine atoms in 2,5-difluorobenzylmagnesium chloride enhances its electrophilic character compared to other similar Grignard reagents, making it particularly useful for specific synthetic applications where increased reactivity is desired.